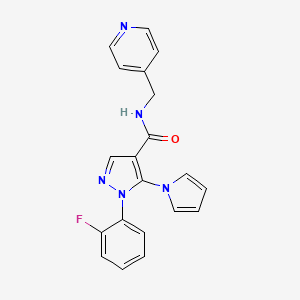![molecular formula C15H21NO2 B4502646 N-[4-(环戊氧基)苯基]-2-甲基丙酰胺](/img/structure/B4502646.png)
N-[4-(环戊氧基)苯基]-2-甲基丙酰胺
描述
N-[4-(cyclopentyloxy)phenyl]-2-methylpropanamide is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(cyclopentyloxy)phenyl]-2-methylpropanamide is 247.157228913 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-(cyclopentyloxy)phenyl]-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(cyclopentyloxy)phenyl]-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与表征
研究重点在于合成各种氨基酸功能化衍生物,包括与 N-[4-(环戊氧基)苯基]-2-甲基丙酰胺相关的化合物。例如,已合成功能化氨基酸衍生物并评估了它们对人癌细胞系的体外细胞毒性,突出了它们作为设计抗癌剂的新药效团的潜力 (Kumar 等人,2009 年)。这项研究展示了这些化合物在药物发现中的应用,特别是在新型抗癌疗法的开发中。
生物活性与应用
抗癌特性
一些与 N-[4-(环戊氧基)苯基]-2-甲基丙酰胺在结构上相关的化合物在卵巢癌和口腔癌细胞系中显示出有趣的细胞毒性,表明它们在癌症治疗中的潜在效用 (Kumar 等人,2009 年)。这些发现表明这些化合物的化学框架可用于设计更有效的抗癌药物。
分子对接研究
对 N-[4-氰基-3-(三氟甲基)苯基]-3-[(4-氟苯基)磺酰基]-2-羟基-2-甲基丙酰胺等化合物进行了量子力学、光谱和分子对接研究,证明了它们与生物靶标的相互作用,例如参与前列腺癌的蛋白质 (Chandralekha 等人,2019 年)。这些研究提供了对这些化合物的作用机制及其潜在治疗应用的见解。
苯丙烷类的生物特性
苯丙烷类化合物与 N-[4-(环戊氧基)苯基]-2-甲基丙酰胺具有相似的苯丙烷核心,它们已被研究其生物特性。例如,已证明苯丙烷糖苷在人角质形成细胞系中诱导血红素加氧酶 1 基因表达,表明它们通过诱导 II 期细胞保护能力在皮肤保护中发挥作用 (Sgarbossa 等人,2012 年)。
属性
IUPAC Name |
N-(4-cyclopentyloxyphenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)15(17)16-12-7-9-14(10-8-12)18-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNSGKRYQLXIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[3-methyl-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4502565.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B4502566.png)


![N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide](/img/structure/B4502583.png)
methanone](/img/structure/B4502585.png)
![N-[3-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B4502587.png)

![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4502592.png)


![ethyl 5-methyl-4-[(3-pyridinylmethyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4502638.png)


